molecular formula C34H26Cl2N6O2S2 B2914487 1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one CAS No. 500267-71-0

1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2914487
CAS No.: 500267-71-0
M. Wt: 685.64
InChI Key: IQWCXVCUZHPVFU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features multiple functional groups, including chlorophenyl, oxoethyl, sulfanyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole intermediates, followed by the introduction of the chlorophenyl and oxoethyl groups. The final step involves the formation of the sulfanyl linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The oxoethyl groups can be reduced to hydroxyl groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one
  • 1-(4-chlorophenyl)-2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one
  • 1-(4-chlorophenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl-ethan-1-one

Uniqueness

1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[2-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26Cl2N6O2S2/c35-25-15-11-23(12-16-25)29(43)21-45-33-39-37-31(41(33)27-7-3-1-4-8-27)19-20-32-38-40-34(42(32)28-9-5-2-6-10-28)46-22-30(44)24-13-17-26(36)18-14-24/h1-18H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWCXVCUZHPVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26Cl2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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